![molecular formula C₂₄H₃₄N₂O₇ B1140272 Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate CAS No. 201283-53-6](/img/structure/B1140272.png)
Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate often involves multi-step processes, including regioselective allylation, selective omega-carboxylate reduction, tosylation, and intramolecular N-alkylation. For example, amino acid-azetidine chimeras have been synthesized by modifying tert-butyl esters through a series of well-defined chemical reactions, showcasing the compound's versatility in synthesis pathways (Sajjadi & Lubell, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction, showcasing structures such as the bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring. These studies provide insights into the stereochemistry and molecular configuration, essential for understanding the compound's reactivity and interactions (Moriguchi et al., 2014).
Chemical Reactions and Properties
Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate undergoes various chemical reactions, including nucleophilic substitutions and radical reactions. These reactions are critical for modifying the compound or introducing new functional groups, thereby expanding its utility in synthetic chemistry (Jasch, Höfling, & Heinrich, 2012).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, have been thoroughly investigated. These properties are crucial for determining the compound's stability, reactivity, and suitability for various applications. The crystal structure analysis, in particular, helps in understanding the compound's solid-state properties and potential for forming crystalline materials with desired characteristics (Didierjean et al., 2004).
Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants and Environmental Impact
A review by Liu and Mabury (2020) discusses the environmental occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), which share structural elements, such as tert-butyl groups, with the compound . SPAs like BHT (2,6-di-tert-butyl-4-methylphenol) have been found in various environmental matrices and human tissues, indicating widespread exposure. The review suggests the need for novel SPAs with lower toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).
Biodegradation and Fate of Ethers
Thornton et al. (2020) review the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, exploring microbial pathways for aerobic and anaerobic degradation. This research is relevant for understanding the environmental behavior of ethers and tertiary butyl compounds, providing insights into microbial degradation pathways that might also apply to related compounds (Thornton et al., 2020).
Cold Plasma Decomposition of Ethers
Hsieh et al. (2011) present a study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, demonstrating an alternative method for decomposing and converting MTBE into simpler molecules. This research could offer insights into advanced methods for handling and decomposing complex ethers and related compounds (Hsieh et al., 2011).
Applications in N-Heterocycle Synthesis
Philip et al. (2020) provide a review on the use of tert-butanesulfinamide for the asymmetric synthesis of N-heterocycles via sulfinimines, highlighting the versatility of tert-butyl groups in synthesizing structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O7/c1-23(2,3)32-20(28)17(25-22(30)31-15-16-10-8-7-9-11-16)14-19(27)26-13-12-18(26)21(29)33-24(4,5)6/h7-11,17-18H,12-15H2,1-6H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDZPOFHAISDCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1C(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 74602854 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
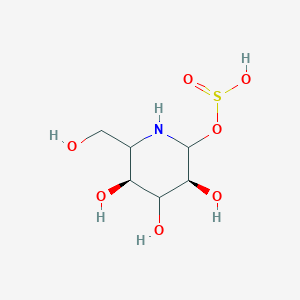
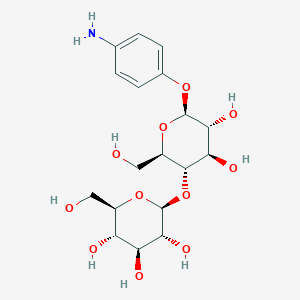
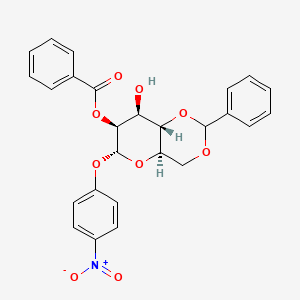
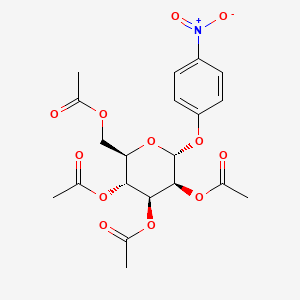
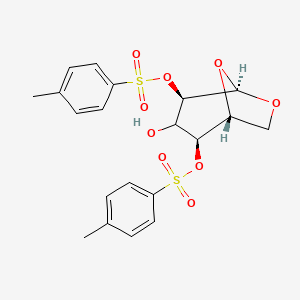
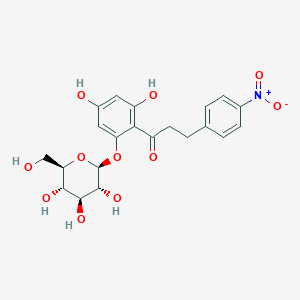
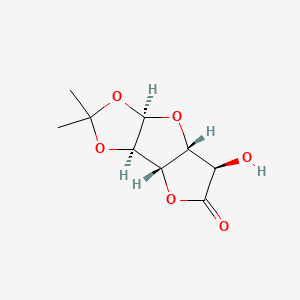
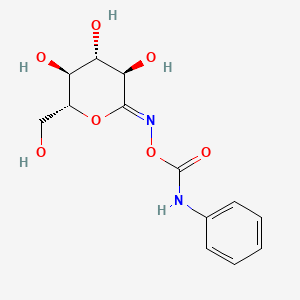
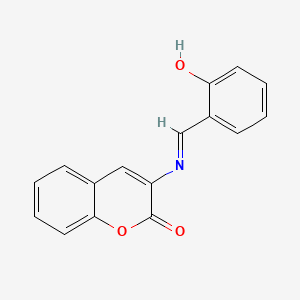
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)
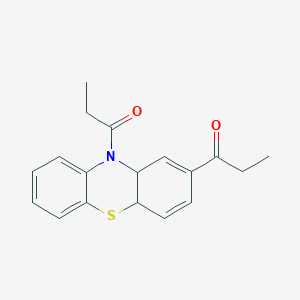
![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)